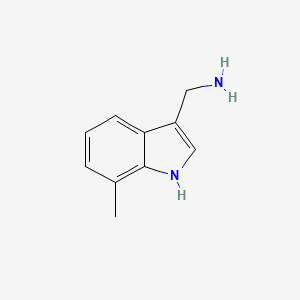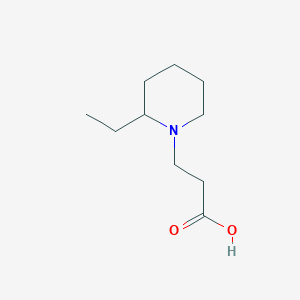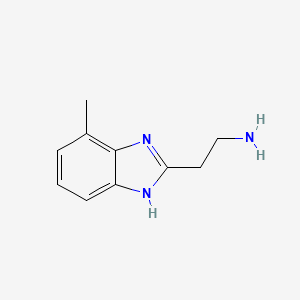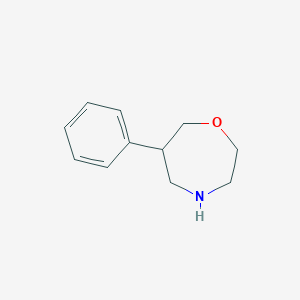
3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine
Descripción general
Descripción
3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been found to exhibit various biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Aplicaciones Científicas De Investigación
Role in Dipeptidyl Peptidase IV Inhibition
Compounds related to 3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine, specifically those containing piperazine, pyridine, and pyridazine moieties, have been investigated for their role in inhibiting Dipeptidyl Peptidase IV (DPP IV). DPP IV inhibitors are significant in the treatment of type 2 diabetes mellitus by promoting insulin secretion through the inhibition of incretin degradation. This therapeutic application underscores the potential of such compounds in diabetes research and treatment strategies (Mendieta, Tarragó, & Giralt, 2011).
Pharmacological Activities in Arylpiperazine Derivatives
Arylpiperazine derivatives, a category to which 3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine is related, have been extensively studied for their diverse pharmacological effects, especially in the treatment of depression, psychosis, and anxiety. These compounds undergo extensive metabolism and have shown various serotonin receptor-related effects. Understanding the disposition and metabolism of such derivatives can provide insights into developing new therapeutic agents with improved efficacy and safety profiles (Caccia, 2007).
Antitumor and Antibacterial Properties
Pyridopyridazine derivatives, which share structural similarities with 3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine, exhibit a broad spectrum of biological activities, including antitumor and antibacterial effects. These compounds have been identified as selective inhibitors of various enzymes and receptors, which makes them valuable in the development of novel therapeutic agents for cancer and bacterial infections (Wojcicka & Nowicka-Zuchowska, 2018).
Development of Novel Drug Candidates
The diversity of heterocyclic N-oxide molecules, including those derived from pyridazine, highlights their potential in organic synthesis, catalysis, and drug applications. Compounds with such structural frameworks have shown promising anticancer, antibacterial, and anti-inflammatory activities, thereby serving as important leads in drug discovery and development processes (Li et al., 2019).
Propiedades
IUPAC Name |
3-(2,4-dimethylphenyl)-6-piperazin-1-ylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-12-3-4-14(13(2)11-12)15-5-6-16(19-18-15)20-9-7-17-8-10-20/h3-6,11,17H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJODEAGIXPQYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCNCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methanamine](/img/structure/B3168943.png)

![2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine](/img/structure/B3168953.png)




![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid](/img/structure/B3169008.png)


![5-Oxo-1-[(4-sulfamoylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B3169017.png)
![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B3169024.png)